molecular formula C8H12N4 B1266130 2-(Pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 33851-99-9

2-(Pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B1266130
CAS No.: 33851-99-9
M. Wt: 164.21 g/mol
InChI Key: SUJUREVSGVCELS-UHFFFAOYSA-N
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Scientific Research Applications

Cholinesterase Inhibition and Alzheimer's Disease

One of the primary applications of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine is its role as an inhibitor of cholinesterase enzymes, which are critical in the treatment of Alzheimer's disease. Research has shown that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning.

Key Findings:

  • Inhibition Potency: The compound N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was identified as the most potent AChE inhibitor with an IC50 value of 5.5 μM .
  • Selectivity: Another derivative, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, exhibited high selectivity for BuChE with an IC50 value of 2.2 μM, demonstrating a selectivity index of 11.7 compared to the reference drug galanthamine .

Table 1: Inhibition Potency of Selected Compounds

Compound NameAChE IC50 (μM)BuChE IC50 (μM)Selectivity Index
N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine5.5Not reportedNot applicable
2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amineNot reported2.211.7

RANKL/RANK Signal Blocking Activity

Another significant application of pyrimidine derivatives, including those related to this compound, is their potential in treating bone metabolism disorders such as osteoporosis and rheumatoid arthritis. These compounds have been shown to block the RANKL/RANK signaling pathway, which is crucial for osteoclast differentiation and function.

Case Study:

A study demonstrated that specific pyrimidine derivatives could effectively inhibit RANKL signaling, suggesting their use in pharmaceutical compositions aimed at treating diseases characterized by excessive bone resorption .

Cancer Therapeutics

Recent studies have indicated that derivatives of this compound may also possess anticancer properties by inhibiting key signaling pathways involved in tumor growth.

Key Findings:

Research focused on CDC42 inhibitors highlighted that modifications to the pyrrolidinyl group significantly affected the activity against various cancer cell lines. The presence of a free nitrogen atom in the pyrrolyl substituent was crucial for maintaining activity .

Table 2: Anticancer Activity of Selected Derivatives

Compound NameActivity Against Cancer Cell Lines
Pyrrolidinyl derivative with aromatic substituentActive across multiple lines
Saturated pyrrolidinyl derivativeLoss of activity

Biological Activity

2-(Pyrrolidin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

The compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolidine moiety. Its molecular formula is C₈H₁₀N₄, and it exhibits properties that make it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in critical cellular processes.

  • Inhibition of Kinases : Studies indicate that derivatives of this compound may act as inhibitors of kinases such as Mnk2, which is implicated in cancer cell proliferation. Inhibition of Mnk2 leads to reduced phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), promoting apoptosis in cancer cells .
  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine structure can significantly influence potency and selectivity.

SubstituentEffect on Activity
Pyrrolidine moietyEnhances binding affinity to target enzymes
Positioning on the pyrimidine ringAffects inhibitory potency against kinases
Presence of electron-withdrawing groupsIncreases overall activity through improved interactions with active sites

Research has shown that specific modifications can lead to compounds with nanomolar potency against targets like NAPE-PLD, which is involved in lipid metabolism .

Case Studies

  • Anti-Cancer Activity : A study focused on a series of pyrimidine derivatives, including this compound, revealed significant anti-proliferative effects on acute myeloid leukemia (AML) cells. The lead compound exhibited desirable pharmacokinetic properties, suggesting potential for oral bioavailability in therapeutic applications .
  • Antimicrobial Efficacy : In another investigation, the compound was evaluated for its antimicrobial properties against a panel of bacteria and fungi. Results indicated that certain derivatives achieved MIC values as low as 0.0039 mg/mL against S. aureus, highlighting their potential as effective antimicrobial agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent:

  • Absorption : Compounds with similar structures have shown good absorption rates.
  • Metabolism : Studies indicate that metabolic pathways involving cytochrome P450 enzymes are critical for the biotransformation of these compounds.
  • Excretion : Renal excretion is likely a primary route for elimination.

Toxicological evaluations are necessary to determine safety profiles and identify any adverse effects associated with high doses.

Properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUREVSGVCELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187491
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33851-99-9
Record name 2-(1-Pyrrolidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33851-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pyrrolidinyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidinyl)pyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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